Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl-
Description
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is a sulfonamide-substituted acetamide derivative characterized by:
- Core structure: An acetamide backbone (CH₃CONH–).
- Substituents:
- A 2-[(4-methylphenyl)sulfonyl] group at the α-carbon of the acetamide.
- An N-2-propenyl (allyl) group (–CH₂CH=CH₂) attached to the nitrogen atom.
This compound combines a sulfonyl group (electron-withdrawing) with an allyl moiety (electron-rich), which may influence its reactivity, solubility, and biological activity. The (4-methylphenyl)sulfonyl group (also termed tosyl) is a common protecting group in organic synthesis, known for enhancing stability and directing regioselectivity in reactions .
Properties
CAS No. |
196393-43-8 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO3S/c1-3-8-13-12(14)9-17(15,16)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
InChI Key |
GPOOOQNVBJTVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-allylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The acetamide moiety is widely recognized for its therapeutic potential. Compounds containing this structure have been utilized in the development of drugs targeting various health conditions, including infections, inflammation, and neurological disorders. The sulfonamide component enhances the compound's bioactivity and pharmacological properties.
Therapeutic Uses
- Antimicrobial Activity : Acetamide derivatives have shown effectiveness against bacterial infections. Research indicates that modifications to the acetamide structure can enhance antibacterial properties.
- Anti-inflammatory Agents : The compound has been investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory pathways.
- Neurological Disorders : Some studies suggest that acetamide derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
Recent research highlights the role of acetamide derivatives in enzyme inhibition, particularly concerning α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological function.
Enzyme Inhibitory Potential
- α-Glucosidase Inhibition : Compounds derived from acetamide have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for developing treatments for Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The potential of acetamide derivatives to inhibit acetylcholinesterase suggests applications in managing Alzheimer's disease by enhancing cholinergic transmission .
Structural Variations and Drug Development
The versatility of the acetamide structure allows for significant modifications that can enhance its pharmacological profile. The incorporation of sulfonamide groups has been shown to improve activity against various targets.
Synthesis of New Derivatives
Research has focused on synthesizing new compounds by varying the substituents on the acetamide and sulfonamide moieties. For instance:
- A study reported the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which exhibited promising inhibitory activity against α-glucosidase and acetylcholinesterase .
- Another investigation developed acetamide-sulfonamide scaffolds through conjugation with non-steroidal anti-inflammatory drugs (NSAIDs), revealing enhanced therapeutic profiles .
Case Studies
Several case studies illustrate the practical applications of acetamide derivatives:
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propenyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Sulfonyl/Sulfanyl Groups
Table 1: Key Structural and Functional Differences
Key Findings :
- Electron Effects: Tosyl and methylsulfonyl groups (as in the target compound and ) withdraw electrons, increasing acetamide’s acidity (N–H) and influencing hydrogen-bonding capacity.
- Biological Activity : Sulfanyl derivatives (e.g., ) are often bioactive due to sulfur’s role in enzyme inhibition. Sulfonyl derivatives like the target compound may exhibit lower reactivity but greater metabolic stability .
- Crystallographic Behavior : Tosyl-containing compounds (e.g., ) frequently exhibit intermolecular interactions (e.g., C–H⋯O bonds), stabilizing crystal lattices and affecting solubility .
Analogues with Allyl or Propenyl Substituents
Table 2: Allyl/Propenyl-Functionalized Acetamides
Key Findings :
- Allyl vs. Propenyl : The N-allyl group in the target compound may engage in cycloaddition or radical reactions, whereas C2-propenyl groups (e.g., ) are less common and often sterically hindered.
- Biological Interactions : Allyl-functionalized acetamides (e.g., ) are explored for antimicrobial and anticancer properties, leveraging the allyl group’s ability to disrupt cell membranes or bind metal ions.
Physicochemical Property Comparison
Table 3: Solubility and Stability Data
Key Findings :
Biological Activity
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
CAS Number: 196393-43-8
IUPAC Name: 2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide
The compound features a sulfonyl group attached to a propenyl-acetamide moiety, which contributes to its unique reactivity and biological profile.
Biological Activities
Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- has been investigated for various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest moderate activity against certain gram-positive bacteria. Structure-activity correlation indicates that compounds with additional methoxy groups may enhance antimicrobial efficacy .
- Anticancer Properties: The compound has been explored for its potential as an anticancer agent, particularly through its ability to inhibit specific enzymes involved in cancer progression .
- Enzyme Inhibition: The sulfonamide derivatives exhibit a range of biological activities, including urease inhibition. Studies have shown that the acetamide linked to phenyl groups displays better activity than other substituents .
The mechanism of action for Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl- involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition disrupts cellular processes, leading to the compound’s observed biological effects. The propenyl group enhances the compound's reactivity and binding affinity .
Structure-Activity Relationship (SAR)
Research into the SAR of acetamide derivatives has revealed that:
- Presence of Functional Groups: Compounds with additional functional groups, such as methoxy or piperidine moieties, tend to exhibit enhanced biological activity.
- Comparative Activity: Acetamide analogues are generally less active than propanamide derivatives against various organisms. However, specific acetamides have shown promising results against gram-positive bacteria .
Study on Antimicrobial Activity
A study assessed several acetamide derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with multiple methoxy groups demonstrated significant activity against gram-positive organisms while showing limited activity against gram-negative strains .
Urease Inhibition Study
Research focused on the urease inhibition capabilities of acetamide-sulfonamide derivatives showed promising results. The IC50 values for these compounds ranged from 9.95 µM to higher values depending on the structural modifications made. These findings highlight the potential therapeutic applications of these compounds in treating conditions related to urease activity .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Moderate activity against gram-positive bacteria |
| Anticancer | Potential enzyme inhibition linked to cancer progression |
| Urease Inhibition | Effective with IC50 values around 9.95 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
